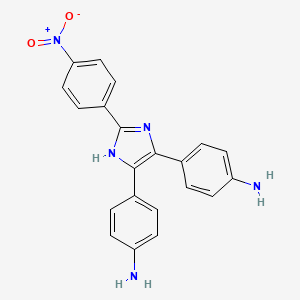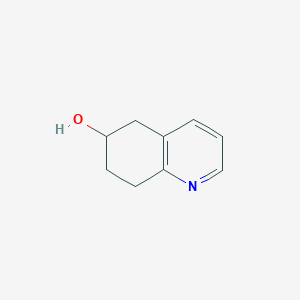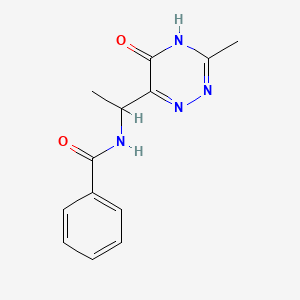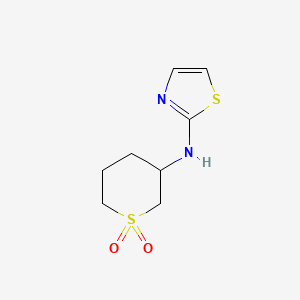
3-(Thiazol-2-ylamino)tetrahydro-2H-thiopyran 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Thiazol-2-ylamino)tetrahydro-2H-thiopyran 1,1-dioxide is a heterocyclic compound that features a thiazole ring and a tetrahydrothiopyran ring with a dioxide group. This compound is of interest due to its potential biological activities and applications in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiazol-2-ylamino)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the reaction of thiazole derivatives with tetrahydrothiopyran dioxide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction. The temperature and time of the reaction are optimized to achieve the highest yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
3-(Thiazol-2-ylamino)tetrahydro-2H-thiopyran 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the tetrahydrothiopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiazole or tetrahydrothiopyran rings.
Aplicaciones Científicas De Investigación
3-(Thiazol-2-ylamino)tetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(Thiazol-2-ylamino)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, affecting its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole derivatives: Compounds with a thiazole ring, such as thiamine (Vitamin B1) and sulfathiazole, share similar structural features and biological activities.
Tetrahydrothiopyran derivatives: Compounds like tetrahydrothiopyran-4-carboxylic acid 1,1-dioxide have similar ring structures and chemical properties.
Uniqueness
3-(Thiazol-2-ylamino)tetrahydro-2H-thiopyran 1,1-dioxide is unique due to the combination of the thiazole and tetrahydrothiopyran rings with a dioxide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C8H12N2O2S2 |
|---|---|
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
N-(1,1-dioxothian-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H12N2O2S2/c11-14(12)5-1-2-7(6-14)10-8-9-3-4-13-8/h3-4,7H,1-2,5-6H2,(H,9,10) |
Clave InChI |
VBFQNIXOXVRCGJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CS(=O)(=O)C1)NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


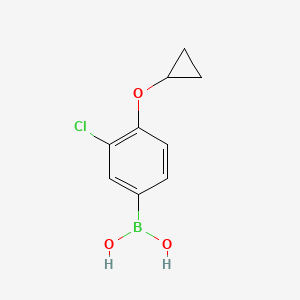

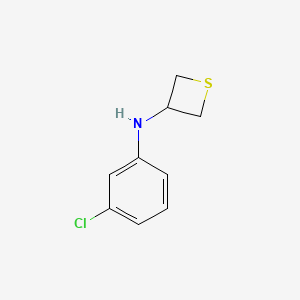
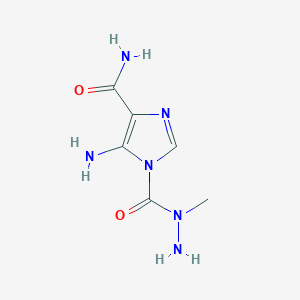
![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(3-hydroxy-3-methylcyclobutyl)acetamide](/img/structure/B12934623.png)

![{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}acetic acid](/img/structure/B12934634.png)
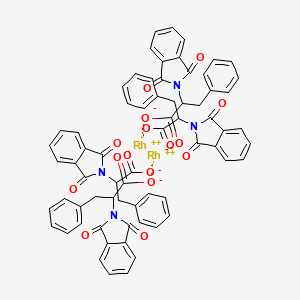
![Rel-(1R,2S,4S)-1-(mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12934657.png)
![3-[(Dimethylsulfamoyl)amino]-N-(pyrimidin-2-yl)benzamide](/img/structure/B12934661.png)

